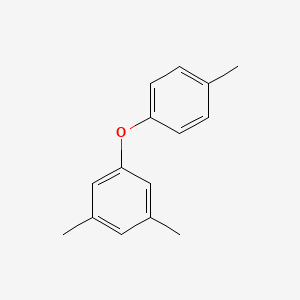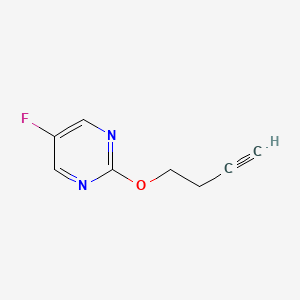
2-But-3-ynoxy-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-But-3-ynoxy-5-fluoropyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-But-3-ynoxy-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with but-3-yn-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-But-3-ynoxy-5-fluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The presence of the but-3-ynoxy group allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with different degrees of hydrogenation.
Scientific Research Applications
2-But-3-ynoxy-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-But-3-ynoxy-5-fluoropyrimidine involves its interaction with nucleic acids and enzymes involved in nucleic acid synthesis. The fluorine atom can enhance the compound’s ability to inhibit enzymes such as thymidylate synthase, leading to disruptions in DNA synthesis and cell proliferation. This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also inhibits thymidylate synthase.
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of various fluorinated pyrimidines.
2-Hydroxy-4-amino-5-fluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.
Uniqueness
2-But-3-ynoxy-5-fluoropyrimidine is unique due to the presence of the but-3-ynoxy group, which can impart additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-but-3-ynoxy-5-fluoropyrimidine |
InChI |
InChI=1S/C8H7FN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h1,5-6H,3-4H2 |
InChI Key |
CLXRHLKVIUERFV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=NC=C(C=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112597.png)
![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112602.png)
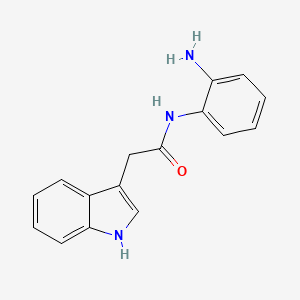
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14112622.png)
![2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide](/img/structure/B14112625.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112629.png)
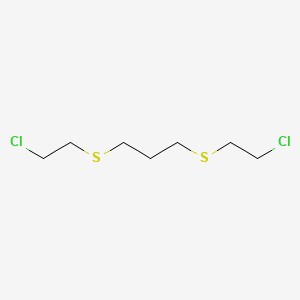
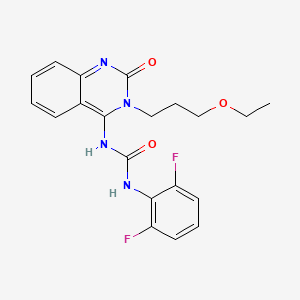
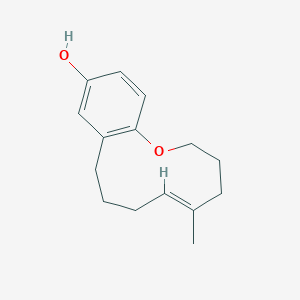
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)


